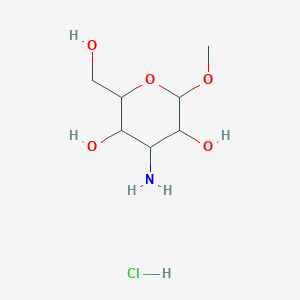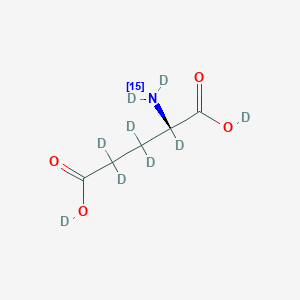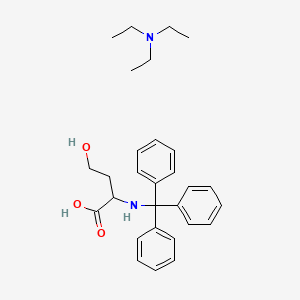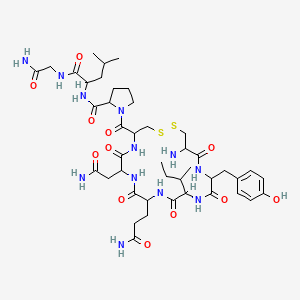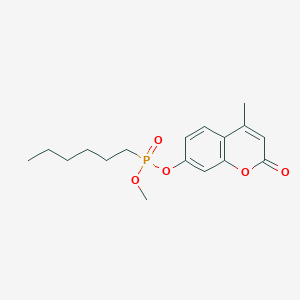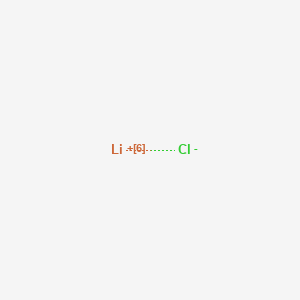
lithium-6(1+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium-6(1+);chloride, commonly known as lithium chloride, is a chemical compound with the formula LiCl. It is a white, hygroscopic solid that is highly soluble in water. Lithium chloride is an ionic compound, consisting of lithium cations (Li⁺) and chloride anions (Cl⁻). This compound is notable for its high solubility in polar solvents and its hygroscopic properties, which means it readily absorbs moisture from the air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium chloride can be synthesized through several methods:
Reaction with Hydrochloric Acid: Lithium hydroxide reacts with hydrochloric acid to produce lithium chloride and water[ \text{LiOH} + \text{HCl} \rightarrow \text{LiCl} + \text{H}_2\text{O} ]
Reaction with Lithium Carbonate: Lithium carbonate reacts with hydrochloric acid to form lithium chloride, carbon dioxide, and water[ \text{Li}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{LiCl} + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrially, lithium chloride is produced by the reaction of lithium carbonate with hydrochloric acid. The resulting solution is evaporated to obtain lithium chloride crystals, which are then separated from the solution .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride can participate in redox reactions, although it is more commonly involved in ionic reactions due to its ionic nature.
Substitution Reactions: Lithium chloride can react with other halides to form different lithium halides. For example, it reacts with sulfuric acid to form lithium sulfate and hydrogen chloride[ 2\text{LiCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Li}_2\text{SO}_4 + 2\text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with lithium chloride include sulfuric acid, sodium hydroxide, and other halides. The reactions typically occur under standard laboratory conditions .
Major Products
The major products formed from reactions involving lithium chloride include lithium sulfate, lithium hydroxide, and various lithium halides .
Applications De Recherche Scientifique
Lithium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a desiccant for drying air streams and as a flux in the production of lithium metal by electrolysis.
Biology: Lithium chloride is used in molecular biology for the precipitation of RNA from cellular extracts.
Medicine: Lithium salts, including lithium chloride, are used in the treatment of bipolar disorder due to their mood-stabilizing effects.
Industry: It is used in large dehumidification systems, in the air conditioning industry, and as an electrolyte in lithium-ion batteries
Mécanisme D'action
The precise mechanism of action of lithium chloride in biological systems is not fully understood. it is known to affect several molecular targets and pathways:
Glutamate Receptors: Lithium chloride helps regulate the levels of glutamate between neurons, preventing excessive or insufficient amounts that can lead to mania or depression.
Glycogen Synthase Kinase-3 (GSK-3): Lithium chloride inhibits GSK-3, which is involved in various cellular processes, including the regulation of mood and behavior.
Comparaison Avec Des Composés Similaires
Lithium chloride can be compared with other lithium halides, such as lithium fluoride, lithium bromide, and lithium iodide:
Lithium Fluoride (LiF): Less soluble in water compared to lithium chloride.
Lithium Bromide (LiBr): More hygroscopic and used in air conditioning systems.
Lithium Iodide (LiI): Used in organic synthesis and as a solid-state electrolyte in batteries
Lithium chloride is unique due to its high solubility in polar solvents and its extensive use in various industrial and scientific applications.
Propriétés
Numéro CAS |
20227-31-0 |
|---|---|
Formule moléculaire |
ClLi |
Poids moléculaire |
41.47 g/mol |
Nom IUPAC |
lithium-6(1+);chloride |
InChI |
InChI=1S/ClH.Li/h1H;/q;+1/p-1/i;1-1 |
Clé InChI |
KWGKDLIKAYFUFQ-HCMAANCNSA-M |
SMILES isomérique |
[6Li+].[Cl-] |
SMILES canonique |
[Li+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


azolidine-2-carboxylic acid](/img/structure/B15088615.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
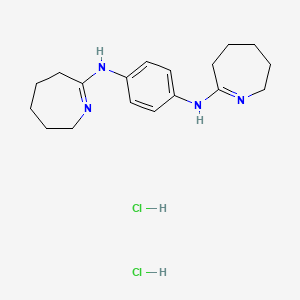
![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)
